molecular formula C25H22N2O4 B12498211 2-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)acetamide

2-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)acetamide

Cat. No.: B12498211
M. Wt: 414.5 g/mol
InChI Key: VMQFVILKIVZDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)acetamide is a complex organic compound that features a benzodioxole ring, a diphenylmethyl group, and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Diphenylmethyl Group: This step often involves Friedel-Crafts alkylation using diphenylmethanol and a suitable catalyst.

    Synthesis of the Azetidinone Moiety: The azetidinone ring can be synthesized via the Staudinger reaction, which involves the [2+2] cycloaddition of an imine and a ketene.

    Coupling Reactions: The final step involves coupling the benzodioxole and azetidinone intermediates under specific conditions, such as using a base like sodium hydride in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the azetidinone moiety, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

The compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could be explored for therapeutic applications.

Medicine

Due to its structural features, the compound might be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole ring could interact with aromatic residues in proteins, while the azetidinone moiety might form covalent bonds with nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-acetamide: Lacks the azetidinone moiety.

    2-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)ethanamide: Has an ethanamide group instead of acetamide.

Uniqueness

The presence of both the benzodioxole ring and the azetidinone moiety in 2-(1,3-benzodioxol-5-yl)-N-(diphenylmethyl)-2-(2-oxoazetidin-1-yl)acetamide makes it unique. This combination of structural features can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

N-benzhydryl-2-(1,3-benzodioxol-5-yl)-2-(2-oxoazetidin-1-yl)acetamide

InChI

InChI=1S/C25H22N2O4/c28-22-13-14-27(22)24(19-11-12-20-21(15-19)31-16-30-20)25(29)26-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,23-24H,13-14,16H2,(H,26,29)

InChI Key

VMQFVILKIVZDJK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C(C2=CC3=C(C=C2)OCO3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.